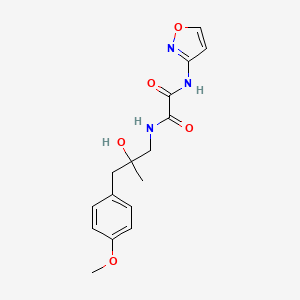

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide

描述

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group, which introduces a hydroxyl and methoxy group into the structure.

- N2-substituent: An isoxazol-3-yl group, a five-membered heterocycle containing oxygen and nitrogen.

Oxalamides are known for their role in modulating taste receptors (e.g., hTAS1R1/hTAS1R3), as seen in analogs like S336 .

属性

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-16(22,9-11-3-5-12(23-2)6-4-11)10-17-14(20)15(21)18-13-7-8-24-19-13/h3-8,22H,9-10H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIECLXUNCWLJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=NOC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and a β-keto ester under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Oxalamide Linkage: The final step involves the coupling of the isoxazole derivative with an oxalyl chloride derivative in the presence of a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

化学反应分析

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Chemistry

In organic synthesis, N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be explored for its activity as an enzyme inhibitor or receptor modulator. Additionally, the isoxazole ring is a common motif in many pharmaceuticals, suggesting potential therapeutic applications.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties such as conductivity or biocompatibility.

作用机制

The mechanism of action of N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The hydroxy and methoxy groups could participate in hydrogen bonding, while the isoxazole ring could engage in π-π interactions with aromatic amino acids in proteins.

相似化合物的比较

Comparison with Structurally Related Oxalamide Compounds

Structural Features and Functional Groups

The table below compares the target compound with key analogs:

Key Observations :

- The isoxazol-3-yl group is smaller and more electron-deficient than pyridine or pyrazole substituents, which could alter metabolic stability or target affinity .

- Methoxy groups are common in flavor-enhancing oxalamides (e.g., S336), suggesting shared applications in taste modulation .

Umami Agonist Activity

- S336: A potent umami agonist with EC50 values in the nanomolar range, validated via hTAS1R1/hTAS1R3 receptor assays .

- Target Compound : While direct data are unavailable, the presence of methoxy and hydroxyl groups may modulate receptor interaction similarly to S335.

Toxicological Data

Inference for Target Compound :

- The hydroxyl group may increase susceptibility to Phase II metabolism (glucuronidation), enhancing excretion and reducing toxicity risks.

- Methoxy groups in analogs correlate with established safety (NOEL ≥100 mg/kg/day), suggesting comparable tolerability for the target compound .

生物活性

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide, also known by its CAS number 1396781-73-9, is a synthetic organic compound characterized by its unique oxalamide structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is , with a molecular weight of 333.34 g/mol. The compound features a branched alkyl chain, hydroxyl and methoxy groups, and an isoxazole moiety, contributing to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1396781-73-9 |

| Molecular Formula | C₁₆H₁₉N₃O₅ |

| Molecular Weight | 333.34 g/mol |

Mechanisms of Biological Activity

Preliminary studies suggest that N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide may exhibit several biological activities:

- Anti-inflammatory Effects : The compound appears to interact with the NLRP3 inflammasome, which is crucial in the inflammatory response. By modulating this pathway, it may help reduce inflammation in various conditions.

- Cardiovascular Protection : Research indicates that related compounds can limit myocardial injury following ischemia-reperfusion events. This suggests that N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide may have protective effects on heart tissue.

- Analgesic Properties : The presence of hydroxyl and methoxy groups may enhance the compound's ability to alleviate pain, potentially making it useful in pain management therapies.

Study 1: Anti-inflammatory Activity

A study conducted on analogs of N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in IL-6 and TNF-alpha levels, suggesting potential therapeutic applications in treating inflammatory diseases.

Study 2: Cardiovascular Effects

In a model of myocardial ischemia-reperfusion injury, administration of the compound resulted in reduced infarct size and improved cardiac function compared to control groups. These findings indicate that the compound may play a role in protecting cardiac tissue from damage during ischemic events.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(2-hydroxyphenyl)benzamide | Hydroxy group on phenyl ring | Lacks methoxy substitution |

| 4-chloro-N-(3-methoxypropyl)benzamide | Methoxy group on propyl chain | Different biological activity profile |

| N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide | Hydroxyl and methoxy on adjacent carbons | Similar functional groups but different positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。